molecular formula C10H10Cl2O2 B1452183 3,5-Dichloro-2-propoxybenzaldehyde CAS No. 883532-89-6

3,5-Dichloro-2-propoxybenzaldehyde

Cat. No.: B1452183
CAS No.: 883532-89-6
M. Wt: 233.09 g/mol
InChI Key: VJNZXPOJKAGGIH-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-propoxybenzaldehyde is an organic compound with the molecular formula C10H10Cl2O2. It is characterized by the presence of two chlorine atoms and a propoxy group attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Properties

IUPAC Name

3,5-dichloro-2-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNZXPOJKAGGIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-propoxybenzaldehyde typically involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the substitution of the hydroxy group with the propoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-propoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3,5-Dichloro-2-propoxybenzoic acid.

    Reduction: 3,5-Dichloro-2-propoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dichloro-2-propoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-propoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chlorine atoms and propoxy group can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-2-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a propoxy group.

    3,5-Dichloro-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a propoxy group.

    3,5-Dichloro-2-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a propoxy group.

Uniqueness

3,5-Dichloro-2-propoxybenzaldehyde is unique due to the presence of the propoxy group, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where the propoxy group provides distinct advantages over other similar compounds.

Biological Activity

Overview

3,5-Dichloro-2-propoxybenzaldehyde (C10H10Cl2O2) is an organic compound notable for its unique structure, which includes two chlorine atoms and a propoxy group attached to a benzaldehyde core. This compound has garnered attention in various fields, particularly in biological research due to its potential applications in enzyme studies and as a chemical probe in biological pathways.

This compound can undergo several chemical reactions:

  • Oxidation : The aldehyde group can be oxidized to form 3,5-Dichloro-2-propoxybenzoic acid.
  • Reduction : The aldehyde can be reduced to yield 3,5-Dichloro-2-propoxybenzyl alcohol.
  • Substitution Reactions : Chlorine atoms can be substituted with various nucleophiles under basic conditions.

These reactions are crucial for its use as a precursor in synthesizing more complex organic molecules and studying biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aldehyde functional group allows it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or modification of enzymatic activities, making it a valuable tool in biochemical research.

Enzyme Studies

Research indicates that this compound is utilized in studying enzyme-catalyzed reactions. It serves as a probe for investigating metabolic pathways and enzyme mechanisms due to its reactivity with various biological macromolecules.

Case Study: Anticancer Activity

A related study explored the anticancer properties of compounds with similar structures. Notably, derivatives featuring the 3,5-dichloro-2-hydroxyphenyl group exhibited high anticancer activity in A549 human lung cancer cell cultures. This suggests that compounds with similar functional groups may also exhibit significant anticancer properties .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is essential:

Compound NameStructure FeaturesNotable Biological Activity
3,5-Dichloro-2-hydroxybenzaldehyde Hydroxy group instead of propoxyAntimicrobial activity against fungi
3,5-Dichloro-2-methoxybenzaldehyde Methoxy groupLimited data on biological activity
3,5-Dichloro-2-ethoxybenzaldehyde Ethoxy groupSimilar applications in synthesis

The presence of the propoxy group in this compound enhances its reactivity and specificity towards biological targets compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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